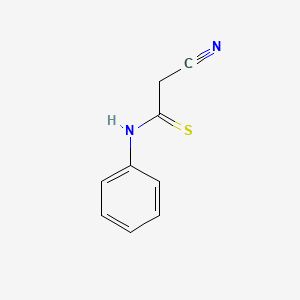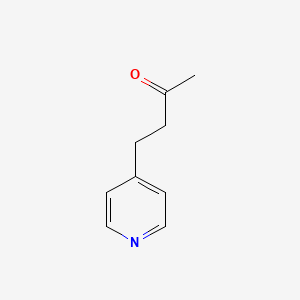![molecular formula C9H16N2O3 B8803242 tert-butyl N-[(1S)-1-(cyanomethyl)-2-hydroxy-ethyl]carbamate](/img/structure/B8803242.png)
tert-butyl N-[(1S)-1-(cyanomethyl)-2-hydroxy-ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(1S)-1-(cyanomethyl)-2-hydroxy-ethyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyanomethyl group, and a hydroxyethyl group attached to a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S)-1-(cyanomethyl)-2-hydroxy-ethyl]carbamate typically involves the reaction of tert-butyl carbamate with suitable reagents to introduce the cyanomethyl and hydroxyethyl groups. One common method involves the use of tert-butyl carbamate and cyanomethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[(1S)-1-(cyanomethyl)-2-hydroxy-ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyanomethyl group can be reduced to form primary amines.
Substitution: The carbamate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates or ureas.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, tert-butyl N-[(1S)-1-(cyanomethyl)-2-hydroxy-ethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies .
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate moiety can be hydrolyzed in vivo to release active pharmaceutical agents. Additionally, its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and material science .
Mécanisme D'action
The mechanism of action of tert-butyl N-[(1S)-1-(cyanomethyl)-2-hydroxy-ethyl]carbamate involves its interaction with biological targets through its functional groups. The carbamate moiety can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. The cyanomethyl group can interact with specific receptors or enzymes, modulating their activity. The hydroxyethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-(cyanomethyl)carbamate
- tert-Butyl N-(hydroxyethyl)carbamate
Uniqueness
tert-Butyl N-[(1S)-1-(cyanomethyl)-2-hydroxy-ethyl]carbamate is unique due to the combination of its functional groups, which confer distinct reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H16N2O3 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-cyano-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-7(6-12)4-5-10/h7,12H,4,6H2,1-3H3,(H,11,13)/t7-/m0/s1 |
Clé InChI |
BWQSUACMWOREDD-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC#N)CO |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC#N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine](/img/structure/B8803175.png)

![2-(ethylthio)-7,8-dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one](/img/structure/B8803204.png)


-](/img/structure/B8803222.png)






![Benzyl ((4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-D]pyrimidin-2-YL)methyl)carbamate](/img/structure/B8803258.png)
